molecular formula C30H40O8 B15193993 [(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate

[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate

Cat. No.: B15193993
M. Wt: 528.6 g/mol
InChI Key: LAQKCAAVPWCQAF-VTFPMNKFSA-N
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Description

The compound [(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[88002,402,7011,16]octadecan-14-yl] acetate is a complex organic molecule with a unique structure It features multiple stereocenters and functional groups, including acetyloxy, hydroxy, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[88002,402,7011,16]octadecan-14-yl] acetate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the furan ring would yield a tetrahydrofuran derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and stereochemistry.

Biology

In biology, the compound’s potential bioactivity is of interest. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s structure is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In industry, the compound’s unique properties are leveraged for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The acetyloxy and hydroxy groups play a crucial role in these interactions, facilitating binding to enzymes or receptors. The furan ring may also contribute to the compound’s bioactivity by interacting with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic structures with acetyloxy and furan groups. Examples include:

Uniqueness

What sets [(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[88002,402,7011,16]octadecan-14-yl] acetate apart is its specific arrangement of functional groups and stereochemistry, which confer unique reactivity and bioactivity profiles

Properties

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

IUPAC Name

[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate

InChI

InChI=1S/C30H40O8/c1-15(31)36-21-13-22(37-16(2)32)28(6)18-8-10-27(5)23(17-9-11-35-14-17)24(34)25-30(27,38-25)29(18,7)20(33)12-19(28)26(21,3)4/h9,11,14,18-23,25,33H,8,10,12-13H2,1-7H3/t18-,19+,20-,21-,22+,23-,25+,27?,28-,29?,30?/m1/s1

InChI Key

LAQKCAAVPWCQAF-VTFPMNKFSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C([C@H]2[C@]1([C@H]3CCC4([C@@H](C(=O)[C@H]5C4(C3([C@@H](C2)O)C)O5)C6=COC=C6)C)C)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2(C3CCC4(C(C(=O)C5C4(C3(C(CC2C1(C)C)O)C)O5)C6=COC=C6)C)C)OC(=O)C

Origin of Product

United States

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